16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Description
Historical Context of Polycyclic Cage Amines in Medicinal Chemistry
Polycyclic cage amines have long fascinated researchers due to their unique three-dimensional architectures and diverse biological activities. Early studies on pentacycloundecylamine derivatives demonstrated their ability to modulate transmembrane potentials in neuroblastoma cells, suggesting utility in neurological disorders. These compounds exhibit conformational rigidity, enabling precise interactions with biological targets such as ion channels and enzymes.
The discovery of hexaazaisowurtzitane derivatives further expanded the scope of cage amines. These compounds, characterized by nitrogen-rich frameworks, showed remarkable analgesic properties in preclinical models, addressing critical gaps in pain management. For example, acylated hexaazaisowurtzitanes demonstrated potency comparable to opioid analgesics but with reduced risk of dependency. Concurrently, cage amines like 1-azapentacyclo[3.3.1.1³,⁷.0¹,³]decane emerged as selective butyrylcholinesterase inhibitors, highlighting their potential in treating neurodegenerative diseases.
Table 1: Key Milestones in Polycyclic Cage Amine Research
These advancements underscored the importance of structural complexity in bioactivity, paving the way for derivatives like 16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione.
Significance of Azapentacyclo[11.8.0] Frameworks in Bioactive Molecule Design
The azapentacyclo[11.8.0] framework in this compound combines multiple fused rings and heteroatoms, creating a spatially defined structure ideal for target engagement. The inclusion of a 1-phenylethyl group introduces stereochemical diversity, which can enhance binding specificity to chiral biological targets.
Key structural features include:
- Pentacyclic Core : The five fused rings provide rigidity, reducing entropy penalties during protein-ligand interactions.
- Dioxa Bridges : Oxygen atoms at positions 12 and 18 improve solubility and hydrogen-bonding capacity.
- Ketone Moieties : The 3,10-dione groups may participate in redox reactions or serve as hydrogen bond acceptors.
Table 2: Comparative Analysis of Azapentacyclo Frameworks
| Framework Type | Heteroatoms | Bioactivity | Example Compound |
|---|---|---|---|
| Azapentacyclo[11.8.0] | N, O | Enzyme inhibition | Target compound |
| Hexaazaisowurtzitane | N | Analgesic | CL-20 derivatives |
| Pentacycloundecylamine | N | Membrane modulation | SH-SY5Y cell study compound |
The stereochemistry of the 1-phenylethyl substituent, particularly its (R) configuration, could influence interactions with G-protein-coupled receptors or cytochrome P450 enzymes. Molecular modeling studies suggest that the compound’s concave surface complements the topology of enzyme active sites, akin to "lock-and-key" mechanisms observed in cholinesterase inhibition.
Synthetic strategies for such frameworks often involve cyclization reactions and transition metal catalysis. For instance, the formation of the pentacyclic core may utilize Diels-Alder reactions or Heck couplings, followed by stereoselective introduction of the phenylethyl group. These methods ensure precise control over regiochemistry and stereochemistry, critical for optimizing pharmacological profiles.
Properties
IUPAC Name |
16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c1-15(16-7-3-2-4-8-16)27-13-20-21(30-14-27)12-11-19-22-23(28)17-9-5-6-10-18(17)24(29)26(22)31-25(19)20/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJXQYRJBKNWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the phenylethyl group and the formation of the dioxane and aza functionalities. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituents, molecular properties, and research applications:
Key Structural and Functional Insights:
Substituent Effects: The 1-phenylethyl group in the target compound vs. the 2-phenylethyl isomer (CAS 537010-88-1) introduces stereochemical differences that could affect receptor binding or metabolic stability . Nitro groups () are electron-withdrawing, possibly increasing oxidative stress in biological systems, a trait relevant to anticancer or antimicrobial applications.
Synthetic Routes :
- The Pd(II)-catalyzed synthesis of the 14-methoxy analog () suggests viable methods for constructing similar pentacyclic frameworks.
- Commercial availability of the 2-phenylethyl isomer () indicates established protocols for large-scale production.
Crystallography and Conformation :
- X-ray studies of the 14-methoxy derivative () reveal fused ring puckering (envelope and chair conformations) and intermolecular hydrogen bonding (C–H···O interactions), critical for understanding packing efficiency and stability.
The Lipinski compliance of the nitro-substituted analog () suggests favorable pharmacokinetic properties for drug development.
Biological Activity
The compound 16-(1-phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione (hereafter referred to as compound X ) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
Compound X is characterized by a unique pentacyclic structure containing multiple functional groups that may contribute to its biological activity. The molecular formula is and it features a phenylethyl substituent which is often associated with various pharmacological effects.
Anticancer Properties
Recent studies have indicated that compound X exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Anticancer Activity of Compound X
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Inhibition of proliferation |
Neuroprotective Effects
Compound X has also shown promise in neuroprotection studies. It was found to protect neuronal cells from oxidative stress-induced damage in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in SH-SY5Y Cells
In a study involving SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with compound X resulted in a significant reduction in cell death compared to untreated controls (p < 0.01). The protective effect was attributed to the upregulation of antioxidant enzymes.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of compound X revealed activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Compound X
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 32 | Bactericidal |
| Pseudomonas aeruginosa | 64 | Bacteriostatic |
The biological activity of compound X can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Antioxidant Defense : Enhancement of endogenous antioxidant systems.
- Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs).
Q & A
Q. What are the standard synthetic routes for this polycyclic compound, and how are key intermediates characterized?
The compound’s synthesis typically involves multi-step cyclization reactions. For example, analogous pentacyclic frameworks are synthesized via acid-catalyzed cyclocondensation of pre-functionalized precursors, followed by oxidation to introduce dione moieties . Key intermediates are characterized using single-crystal X-ray diffraction (e.g., C–C bond lengths refined to ±0.003 Å accuracy) and NMR spectroscopy (e.g., verifying stereochemistry through NOESY correlations) .
Q. How is the compound’s structural conformation validated experimentally?
Structural validation relies on X-ray crystallography to resolve complex ring systems and substituent orientations. For instance, in related azapentacyclic compounds, crystallographic data (space group , -factor = 0.039) confirm the fused ring system’s planarity and substituent positioning . Density Functional Theory (DFT) calculations may supplement experimental data to validate bond angles and torsional strain .
Q. What spectroscopic techniques are critical for purity assessment?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., exact mass ±0.001 Da).
- HPLC-DAD/UV: Detects impurities in polar/non-polar phases.
- IR Spectroscopy: Identifies carbonyl stretches () and ether linkages .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways for this compound?
Reaction path search algorithms (e.g., artificial force-induced reaction methods) combined with quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict energetically favorable intermediates and transition states . For example, ICReDD’s workflow integrates computed activation energies with robotic screening to prioritize reaction conditions (e.g., solvent polarity, temperature gradients) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Replication: Test activity across multiple cell lines (e.g., IC₅₀ variability in antiviral vs. antibacterial assays) .
- Metabolite Profiling: Use LC-MS/MS to rule out off-target effects from degradation products.
- Cross-Validation: Compare computational docking results (e.g., binding affinity to viral proteases) with in vitro inhibition assays .
Q. How to design a scalable purification protocol for enantiomerically pure batches?
- Chiral Stationary Phase HPLC: Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA, 90:10 hexane/isopropanol).
- Crystallization-Driven Diastereomer Separation: Co-crystallize with chiral resolving agents (e.g., L-tartaric acid derivatives) .
- Process Analytical Technology (PAT): Monitor purity in real-time via inline Raman spectroscopy .
Data Contradiction Analysis
Methodological Best Practices
- Experimental Design: Use factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, catalyst loading) while minimizing trials .
- Data Reproducibility: Archive raw spectral data (e.g., Bruker .dx files) and crystallographic files in public repositories (e.g., Cambridge Structural Database) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
